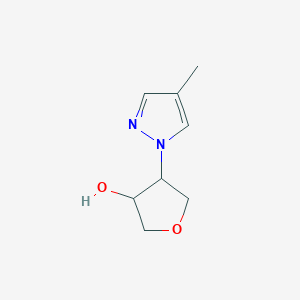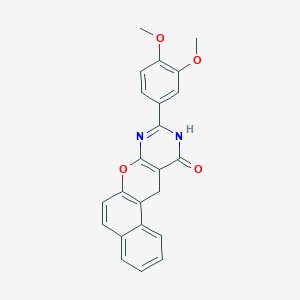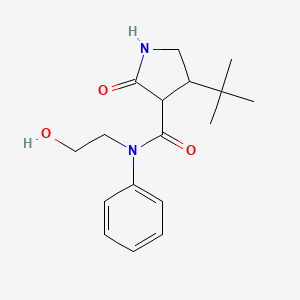![molecular formula C18H16N4O2 B6429897 3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea CAS No. 2097863-05-1](/img/structure/B6429897.png)
3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea” is a complex molecule that involves a bipyridine moiety and a urea moiety. Bipyridine compounds are known to be starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The urea moiety is chemically stable under acidic, alkaline, and aqueous conditions, which makes it suitable for protection/deprotection of amino groups .
Molecular Structure Analysis
The molecular structure of bipyridine derivatives can be elucidated using various techniques such as single-crystal X-ray diffraction . The molecular geometry and vibrational frequencies can be calculated using methods like DFT (Density Functional Theory) . The HOMO–LUMO energy gap can also be determined experimentally and theoretically .Chemical Reactions Analysis
Bipyridine compounds are known to strongly coordinate with metal centers, which can affect the reaction system . They have been used to investigate photochemically induced charge-transfer, ligand substitution, stereochemical isomerisation process and to probe metal–ligand interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of bipyridine compounds can be characterized by various techniques such as FT-IR, UV–visible, 1H NMR, HRMS . They are known to display rich electrochemical and photophysical properties .Aplicaciones Científicas De Investigación
Biologically Active Molecules
Bipyridine derivatives are used as fundamental components in various applications, including biologically active molecules . They can interact with biological systems, leading to various responses. These compounds can be used in drug design and development, and in studying biological processes.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives serve as excellent ligands in transition-metal catalysis . They can form complexes with various metals, facilitating a variety of catalytic reactions. This property is useful in industrial processes and synthetic chemistry.
Photosensitizers
Bipyridine derivatives can act as photosensitizers . They can absorb light and transfer the energy to other molecules. This property is useful in photodynamic therapy for cancer treatment, solar energy conversion, and other light-driven processes.
Viologens
Viologens are a class of compounds that include bipyridine derivatives . They are known for their electrochromic properties, changing color when they are reduced or oxidized. This makes them useful in creating electrochromic devices such as smart windows and electronic displays.
Supramolecular Structures
Bipyridine derivatives can be used in the construction of supramolecular structures . These structures have applications in nanotechnology, materials science, and molecular electronics.
Electrochemiluminescence Platforms
Bipyridine derivatives, particularly when complexed with metals like ruthenium, are used in the fabrication of heterogeneous electrochemiluminescence (ECL) platforms . ECL is a powerful tool in analytical science, with applications in immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules .
Mecanismo De Acción
Safety and Hazards
The safety data sheet for 2,2’-bipyridine, a related compound, indicates that it is toxic if swallowed or in contact with skin . It advises against food, drug, pesticide or biocidal product use . In case of skin contact, it recommends washing off immediately with plenty of water and seeking immediate medical attention .
Direcciones Futuras
The future directions in the study of bipyridine compounds could involve the development of newer class of ruthenium-polypyridyl complexes either by introducing selective groups or by using other types of donor sites to generate new mixed ligand ruthenium complexes with the perspective of tuning their spectroscopic and photo-redox properties . They could also be used in the construction of photochemical and electrochemical devices .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-5-3-2-4-16(17)22-18(23)21-14-6-7-15(20-12-14)13-8-10-19-11-9-13/h2-12H,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQOOFNSHVQWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2,4'-Bipyridine]-5-yl}-1-(2-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B6429828.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429832.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6429846.png)
![1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B6429849.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6429850.png)
![N'-benzyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B6429858.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B6429863.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6429869.png)

![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)

![1-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6429901.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6429902.png)